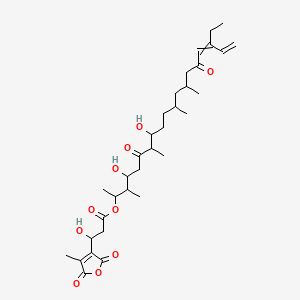

(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

Descripción general

Descripción

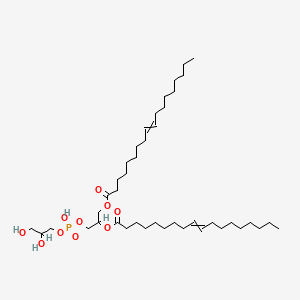

La tautomicetina es un producto natural aislado por primera vez de la bacteria Streptomyces griseochromogenes, que se encuentra en el suelo de la provincia de Zhejiang, China. Posteriormente, también se encontró en Penicillium urticae. La tautomicetina es un polipéptido lineal con una única parte de anhídrido dialkilmaleico, que es esencial para su actividad farmacológica. Es conocida por su inhibición selectiva de la proteína fosfatasa 1 y ha demostrado propiedades antibióticas, antifúngicas, inmunosupresoras y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La biosíntesis de la tautomicetina implica dos tipos de sintetasas de polipéptidos tipo I, TtnA y TtnB, en Streptomyces griseochromogenes. El proceso comienza con la carga de acetil-CoA, seguido de la adición de cuatro metilmalonil-CoAs y tres malonil-CoAs a través de una condensación de Claisen secuencial. Luego se agrega un etilmalonil-CoA. Cada cetona del grupo acetato incorporado se modifica selectivamente mediante cetorreductasa, deshidratasa o enoilreductasa. La parte de anhídrido dialkilmaleico se sintetiza por separado mediante ocho enzimas y se incorpora al polipéptido en crecimiento mediante esterificación .

Métodos de producción industrial

La producción industrial de tautomicetina puede estimularse mediante la expresión homóloga y heteróloga de todo su grupo de genes biosintéticos utilizando un sistema vectorial de cromosoma artificial de Streptomyces. Este método permite la producción de tautomicetina en cantidades mayores al superar la regulación estricta de su biosíntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

La tautomicetina experimenta varias reacciones químicas, incluida la hidrólisis y la macrociclización. El dominio tioesterasa de la tautomicetina prefiere la hidrólisis sobre la macrociclización debido a la presencia de residuos específicos que inhiben la desprotonación efectiva y el ataque nucleofílico .

Reactivos y condiciones comunes

La hidrólisis de la tautomicetina se ve facilitada por las moléculas de agua alrededor del sitio activo del dominio tioesterasa. La barrera para la hidrólisis es más baja en comparación con la macrociclización, lo que hace que la hidrólisis sea la reacción preferida .

Principales productos formados

El principal producto formado a partir de la hidrólisis de la tautomicetina es un metabolito de polipéptido lineal. En contraste, la macrociclización puede producir una forma ciclizada de tautomicetina, aunque esto es menos común .

Aplicaciones Científicas De Investigación

La tautomicetina tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como compuesto modelo para estudiar la biosíntesis de polipéptidos y las reacciones catalizadas por enzimas.

Biología: La tautomicetina se utiliza para investigar la inhibición de la proteína fosfatasa y sus efectos en los procesos celulares.

Medicina: Ha demostrado potencial como agente inmunosupresor, particularmente en la inmunosupresión específica de las células T, y se ha investigado por sus propiedades anticancerígenas en cánceres colorrectales y tiroideos

Mecanismo De Acción

La tautomicetina ejerce sus efectos inhibiendo selectivamente la proteína fosfatasa 1 y la proteína fosfatasa 2A. Esta inhibición interrumpe varias cascadas de proteínas, lo que lleva a la apoptosis en las células cancerosas. En las células T, la tautomicetina inhibe la inducción de la fosforilación de tirosina de los mediadores de señalización específicos de las células T, afectando la vía de transducción de señales proximal del receptor de células T .

Comparación Con Compuestos Similares

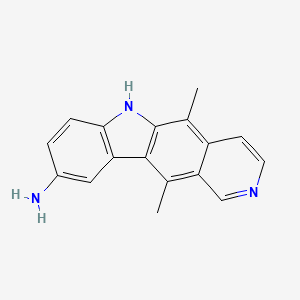

La tautomicetina es estructuralmente similar a la tautomicina, otro polipéptido natural. La tautomicina no posee la misma actividad inmunosupresora que la tautomicetina. Esta diferencia se atribuye a la parte de polipéptido distintiva de la tautomicetina, que juega un papel crucial en su actividad inmunosupresora . Otros compuestos similares incluyen la eritromicina, la doxorubicina y la rapamicina, que también son polipéptidos con importantes actividades biológicas .

Propiedades

IUPAC Name |

(17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIBGAONSFVVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119757-73-2 | |

| Record name | Tautomycetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119757-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tautomycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

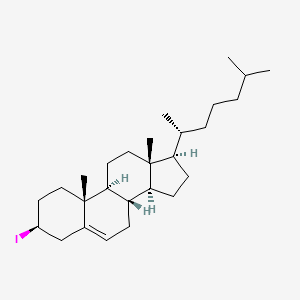

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)

![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)